9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaene 9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaene
Brand Name: Vulcanchem
CAS No.: 27449-95-2
VCID: VC3421861
InChI: InChI=1S/C17H14ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8H,9-10H2,1H3
SMILES: CN1CC2=C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24
Molecular Formula: C17H14ClNO
Molecular Weight: 283.7 g/mol

9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaene

CAS No.: 27449-95-2

Cat. No.: VC3421861

Molecular Formula: C17H14ClNO

Molecular Weight: 283.7 g/mol

* For research use only. Not for human or veterinary use.

9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaene - 27449-95-2

Specification

CAS No. 27449-95-2
Molecular Formula C17H14ClNO
Molecular Weight 283.7 g/mol
IUPAC Name 9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaene
Standard InChI InChI=1S/C17H14ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8H,9-10H2,1H3
Standard InChI Key ASVOBJGTTRHXOD-UHFFFAOYSA-N
SMILES CN1CC2=C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24
Canonical SMILES CN1CC2=C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaene possesses a distinct tetracyclic structure that significantly influences its pharmacological properties. The compound is characterized by a molecular formula of C17H14ClNO with a molecular weight of approximately 285.77 g/mol . This heterotetracyclic compound contains multiple ring systems organized in a specific spatial arrangement that contributes to its receptor binding capabilities. The structure includes a chloro substituent at position 9 and a methyl group at position 4, which are critical for its biological activity and receptor interactions .

The compound can be uniquely identified by its InChI string: InChI=1S/C17H14ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8H,9-10H2,1H3, which provides a standardized representation of its molecular structure . This notation system enables consistent identification across chemical databases and literature. The corresponding InChIKey ASVOBJGTTRHXOD-UHFFFAOYSA-N serves as a condensed digital representation of the compound's structure that facilitates rapid database searches and information retrieval .

Synthesis Methods

Classical Synthetic Routes

The synthesis of 9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaene typically involves multiple steps utilizing various chemical reactions. A notable synthetic approach involves the Ullmann reaction, which is crucial for forming the ether linkage in the tetracyclic structure . This reaction typically employs copper catalysts to facilitate the coupling between aryl halides and phenols, creating the critical oxygen bridge in the molecular framework. The synthesis often begins with appropriate precursors that undergo a series of transformations including condensation, addition, reductive amination, and intramolecular cyclization.

A key intermediate in the synthesis pathway is compound 18, as referenced in patent literature, which undergoes the Ullmann reaction under alkaline conditions with copper powder as a catalyst to generate the ether intermediate (compound 19) . Following this step, a carbonyl reduction is performed to obtain the final target compound . This synthetic route is particularly valued for its efficiency and use of readily available starting materials, contributing to its industrial applicability.

Modern Synthetic Approaches and Optimizations

Recent advancements in the synthesis of this compound have focused on optimizing reaction conditions to enhance yield and purity. Modern approaches have achieved purity levels exceeding 99% as determined by high-performance liquid chromatography analyses. These optimizations include careful control of reaction parameters such as temperature, solvent selection, and catalyst loading to maximize conversion efficiency while minimizing the formation of unwanted byproducts.

Industrial production methods for 9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaene may involve similar synthetic routes but implemented on a larger scale. The use of continuous flow reactors represents a significant advancement in the industrial synthesis of this compound, allowing for better control of reaction conditions and improved reproducibility. Additionally, industrial methods typically incorporate advanced purification techniques such as recrystallization and column chromatography to ensure the compound meets stringent purity specifications required for pharmaceutical applications.

Pharmacological Properties

Mechanism of Action

9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaene, known pharmaceutically as Asenapine, exerts its therapeutic effects primarily through antagonism at various neurotransmitter receptors. The compound demonstrates high binding affinity for multiple receptor types, with particular activity at serotonergic (5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7), dopaminergic (D2, D3, and D4), adrenergic (α1 and α2), and histaminergic (H1) receptors. This broad-spectrum receptor antagonism distinguishes it from other antipsychotic medications and contributes to its unique efficacy profile.

The compound's primary mechanism involves the blockade of dopamine D2 receptors, which is believed to be responsible for its antipsychotic effects by reducing dopaminergic neurotransmission in the mesolimbic pathway. Simultaneously, its antagonism of serotonin 5-HT2A receptors contributes to both antipsychotic and mood-stabilizing effects while potentially reducing the likelihood of extrapyramidal side effects commonly associated with typical antipsychotics. This dual action on dopaminergic and serotonergic systems classifies it as an atypical or second-generation antipsychotic.

Pharmacokinetics and Metabolism

Genetic variations in these metabolizing enzymes can significantly influence the compound's clearance and efficacy, suggesting the potential benefit of personalized dosing strategies based on pharmacogenomic testing. The metabolites produced are generally less active than the parent compound and are predominantly excreted in urine and feces. The elimination half-life ranges from 20 to 30 hours, allowing for once or twice daily dosing in clinical applications.

Clinical Applications

Approved Medical Uses

9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaene, in its pharmaceutical form as Asenapine, has received regulatory approval for specific psychiatric conditions. Its primary clinical applications include:

  • Treatment of schizophrenia, where it has demonstrated efficacy in managing both positive symptoms (hallucinations, delusions) and negative symptoms (social withdrawal, affective flattening).

  • Management of bipolar disorder, particularly for acute manic or mixed episodes associated with bipolar I disorder, either as monotherapy or as an adjunct to mood stabilizers.

The compound's unique receptor binding profile contributes to its effectiveness in these conditions while potentially reducing certain side effects associated with other antipsychotic medications. Clinical trials have shown significant reduction in Positive and Negative Syndrome Scale (PANSS) scores for schizophrenia patients and improved Young Mania Rating Scale (YMRS) scores for those with bipolar disorder.

Side EffectRelative FrequencyMonitoring Recommendations
SedationCommonAssess during initial treatment phase
Weight gainModerateRegular weight monitoring
Extrapyramidal symptomsLow to moderateRegular neurological examination
Metabolic changesModeratePeriodic metabolic panel testing
Cardiovascular effectsLowECG monitoring in at-risk patients

Long-term safety monitoring is essential due to the potential for metabolic syndrome and cardiovascular issues associated with extended use. These considerations have important implications for treatment planning and patient management, particularly for individuals with pre-existing cardiovascular or metabolic conditions.

Research Findings and Future Directions

Current Research Applications

Current research involving 9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaene spans multiple scientific disciplines. In the field of chemistry, the compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its unique structural features provide opportunities for chemical modifications aimed at developing derivatives with enhanced pharmacological properties or reduced side effect profiles.

In biological research, the compound has been investigated for potential antimicrobial and anticancer properties, extending its applications beyond psychiatric disorders. These investigations leverage the compound's ability to interact with specific cellular targets that may be relevant in infectious diseases or cancer pathways. Additionally, medicinal chemistry research continues to explore structure-activity relationships to better understand how specific structural elements contribute to the compound's biological activities.

Emerging Applications and Future Perspectives

The ongoing exploration of this compound's pharmacological properties suggests potential applications beyond its current approved uses. Emerging research is investigating its efficacy in treating other neurological and psychiatric conditions, including treatment-resistant depression, anxiety disorders, and certain neurodegenerative diseases. The compound's unique receptor binding profile, particularly its activity at serotonergic receptors, makes it a candidate for conditions where serotonin dysregulation plays a significant role.

Future research directions may include the development of novel drug delivery systems to optimize the compound's bioavailability and targeted action. Additionally, personalized medicine approaches based on pharmacogenomic profiling represent an important frontier, as genetic variations in metabolizing enzymes have been shown to influence the compound's efficacy and safety profile. These advancements could lead to more precise therapeutic applications and improved patient outcomes in the coming years.

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